molecular formula C5H10N2 B1581127 2,4-Dimethyl-2-imidazoline CAS No. 930-61-0

2,4-Dimethyl-2-imidazoline

Cat. No.: B1581127
CAS No.: 930-61-0
M. Wt: 98.15 g/mol
InChI Key: DIHAURBCYGTGCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dimethyl-2-imidazoline is a heterocyclic organic compound that belongs to the imidazoline family. It is characterized by a five-membered ring containing two nitrogen atoms at positions 1 and 3, with methyl groups attached to the carbon atoms at positions 2 and 4. This compound is of significant interest due to its versatile applications in various fields, including chemistry, biology, and industry.

Scientific Research Applications

2,4-Dimethyl-2-imidazoline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of surfactants, corrosion inhibitors, and other specialty chemicals.

Safety and Hazards

2,4-Dimethyl-2-imidazoline may form combustible dust concentrations in air. It is harmful if swallowed and causes severe skin burns and eye damage. It may cause respiratory irritation and may damage the unborn child . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dimethyl-2-imidazoline typically involves the cyclization of appropriate precursors. One common method is the reaction of 2,4-dimethylimidazole with formaldehyde and hydrogen cyanide under acidic conditions. Another approach involves the cyclization of N,N-dimethyl-1,2-diaminoethane with formaldehyde.

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to achieve high yields and purity, with careful control of temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions: 2,4-Dimethyl-2-imidazoline undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding imidazole derivatives.

    Reduction: Reduction reactions can yield imidazolidine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products Formed:

    Oxidation: Imidazole derivatives.

    Reduction: Imidazolidine derivatives.

    Substitution: Various substituted imidazolines depending on the reagents used.

Mechanism of Action

The mechanism of action of 2,4-Dimethyl-2-imidazoline involves its interaction with various molecular targets. In biological systems, it can act as an enzyme inhibitor or receptor agonist, modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

    2-Imidazoline: Lacks the methyl groups at positions 2 and 4.

    4,4-Dimethyl-2-imidazoline: Similar structure but with different substitution patterns.

    Imidazole: A simpler structure without the methyl groups.

Uniqueness: 2,4-Dimethyl-2-imidazoline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in applications where these properties are advantageous, such as in the synthesis of specialized chemicals and materials.

Properties

IUPAC Name

2,5-dimethyl-4,5-dihydro-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2/c1-4-3-6-5(2)7-4/h4H,3H2,1-2H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIHAURBCYGTGCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN=C(N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80883611
Record name 1H-Imidazole, 4,5-dihydro-2,5-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80883611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

98.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

930-61-0
Record name 2,4-Dimethyl-2-imidazoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=930-61-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Imidazole, 4,5-dihydro-2,5-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000930610
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Imidazole, 4,5-dihydro-2,5-dimethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1H-Imidazole, 4,5-dihydro-2,5-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80883611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,5-dihydro-2,4-dimethyl-1H-imidazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.019
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-Dimethyl-2-imidazoline
Reactant of Route 2
Reactant of Route 2
2,4-Dimethyl-2-imidazoline
Reactant of Route 3
Reactant of Route 3
2,4-Dimethyl-2-imidazoline
Reactant of Route 4
Reactant of Route 4
2,4-Dimethyl-2-imidazoline
Reactant of Route 5
Reactant of Route 5
2,4-Dimethyl-2-imidazoline
Reactant of Route 6
Reactant of Route 6
2,4-Dimethyl-2-imidazoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.